2-(2-sulfanylethyl)guanidine;hydrochloride
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Overview
Description
2-(2-sulfanylethyl)guanidine;hydrochloride is a chemical compound with the molecular formula C3H9N3S·HCl. It is a derivative of guanidine, a compound known for its strong basic properties and wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-sulfanylethyl)guanidine;hydrochloride typically involves the reaction of guanidine with 2-chloroethylthiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group replaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production of guanidine derivatives, including this compound, often involves the melting of ammonium salts with urea or the use of urea production wastes. These methods are cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-sulfanylethyl)guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted guanidines.
Scientific Research Applications
2-(2-sulfanylethyl)guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein folding and denaturation.
Medicine: Investigated for its potential therapeutic effects, including its use as a muscle relaxant and in the treatment of myasthenic syndrome
Mechanism of Action
The mechanism of action of 2-(2-sulfanylethyl)guanidine;hydrochloride involves its interaction with molecular targets such as acetylcholine receptors. It enhances the release of acetylcholine following a nerve impulse, which helps in reducing muscle weakness and fatigue. Additionally, it slows the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: A strong organic base used in protein denaturation and as a therapeutic agent.
Guanidine thiocyanate: Used in RNA isolation and protein denaturation.
Uniqueness
2-(2-sulfanylethyl)guanidine;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its potential therapeutic applications. Its thiol group provides additional reactivity compared to other guanidine derivatives .
Properties
CAS No. |
19767-44-3 |
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Molecular Formula |
C3H10ClN3S |
Molecular Weight |
155.65 g/mol |
IUPAC Name |
2-(2-sulfanylethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C3H9N3S.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |
InChI Key |
QDGRANVCLYGLDL-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)N=C(N)N.Cl |
Origin of Product |
United States |
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